molecular formula C18H16ClF4N3O B10967397 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10967397
M. Wt: 401.8 g/mol
InChI Key: LZLMJIQBLYTYPB-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-fluorophenylpiperazine under specific conditions to form the desired product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines), and catalysts (e.g., palladium on carbon, platinum oxide). Reaction conditions may vary depending on the desired product but often include controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl and fluorophenyl groups contribute to its stability and potential for diverse applications .

Properties

Molecular Formula

C18H16ClF4N3O

Molecular Weight

401.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C18H16ClF4N3O/c19-15-6-1-12(18(21,22)23)11-16(15)24-17(27)26-9-7-25(8-10-26)14-4-2-13(20)3-5-14/h1-6,11H,7-10H2,(H,24,27)

InChI Key

LZLMJIQBLYTYPB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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